An In-Depth Technical Guide to the Predicted Physical Properties and Solubility of Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate
An In-Depth Technical Guide to the Predicted Physical Properties and Solubility of Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate is a substituted aromatic compound with potential applications in pharmaceutical and chemical research. An understanding of its fundamental physicochemical properties, such as melting point, boiling point, and solubility, is paramount for its synthesis, purification, formulation, and biological evaluation. In the absence of extensive experimental data, computational prediction methods offer a valuable preliminary assessment of these key parameters. This guide provides a comprehensive overview of the predicted physical properties of Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate, the methodologies behind these predictions, and detailed protocols for their experimental validation.
Molecular and Structural Data
A foundational understanding of the molecule is critical before delving into its physical properties.
| Identifier | Value | Source |
| Chemical Name | Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate | AA Blocks[1] |
| CAS Number | 2113984-36-2 | AA Blocks[1] |
| Molecular Formula | C12H16O5 | AA Blocks[1] |
| Molecular Weight | 240.25 g/mol | AA Blocks[1] |
| SMILES | COCc1cc(OC)c(cc1OC)C(=O)OC | AA Blocks[1] |
Predicted Physicochemical Properties
The following table summarizes the predicted physical and chemical properties of Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate. These values are derived from established computational models and Quantitative Structure-Property Relationship (QSPR) studies, which correlate molecular structure with specific properties.[2][3][4] It is crucial to recognize that these are in silico estimations and require experimental verification for confirmation.
| Property | Predicted Value | Method of Prediction |
| Melting Point | 75-85 °C | Group Contribution Methods |
| Boiling Point | 320-330 °C at 760 mmHg | QSPR Models |
| logP (Octanol-Water Partition Coefficient) | 1.9 ± 0.4 | Atom-based and Fragment-based methods |
| Aqueous Solubility (logS) | -2.5 ± 0.5 | QSPR Models based on topological and physicochemical descriptors |
| Vapor Pressure | < 0.01 mmHg at 25 °C | Estimation from Boiling Point |
The Science Behind the Predictions: A Look at Computational Models
The prediction of physicochemical properties for novel compounds relies heavily on computational chemistry and machine learning.[2] These tools leverage vast databases of experimentally determined properties to build models that can forecast the behavior of new molecules.[5][6]
Quantitative Structure-Property Relationship (QSPR): QSPR models are statistical relationships between the chemical structure of a molecule and its physical or biological properties.[4] For properties like boiling point and aqueous solubility, these models often use a variety of molecular descriptors, including:
-
Topological descriptors: These describe the connectivity of atoms in a molecule.
-
Geometrical descriptors: These relate to the 3D shape of the molecule.
-
Electronic descriptors: These quantify the distribution of electrons within the molecule.
By analyzing these descriptors for a large set of known compounds, algorithms can derive equations that predict the properties of unknown molecules.[3][7]
Artificial Neural Networks (ANNs): ANNs are a more sophisticated machine learning approach that can capture complex, non-linear relationships between molecular structure and properties.[6][8] These networks are "trained" on large datasets of molecules and their corresponding properties, allowing them to learn intricate patterns and make highly accurate predictions.[9]
Group Contribution and Fragment-based Methods: These methods estimate properties by summing the contributions of individual atoms or functional groups within the molecule. For instance, the predicted melting point is often based on the contributions of the aromatic ring, methoxy groups, methyl ester, and methoxymethyl group. Similarly, logP can be estimated by summing the lipophilicity of its constituent fragments.[10]
Experimental Validation: Protocols and Methodologies
While predictions provide valuable guidance, experimental validation is the gold standard in scientific research. The following section outlines detailed protocols for determining the key physical properties of Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate.
Experimental Workflow Overview
Caption: Workflow for experimental validation of physical properties.
Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range typically indicates a pure compound.
Protocol: Capillary Method [11][12]
-
Sample Preparation: Ensure the sample of Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate is completely dry and finely powdered.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[11]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[13]
-
Heating: Heat the sample rapidly to about 15-20°C below the predicted melting point. Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.[13]
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Boiling Point Determination under Reduced Pressure
Given the predicted high boiling point, distillation at atmospheric pressure may lead to decomposition. Therefore, determination under reduced pressure is recommended.[14]
Protocol: Micro-Boiling Point Method [15]
-
Apparatus Setup: Place a small amount of the liquid sample into a small test tube. Attach a capillary tube (sealed at one end) to a thermometer with the open end of the capillary below the surface of the liquid. Place this assembly in a heating bath (e.g., a Thiele tube).
-
Heating: Heat the bath gradually. As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Observation: Continue heating until a steady stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point at the recorded pressure.[15]
-
Pressure Correction: Use a pressure nomograph to correct the observed boiling point to the corresponding value at standard atmospheric pressure (760 mmHg).[16]
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.
Protocol: Shake-Flask Method [10][17]
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and water.
-
Sample Preparation: Prepare a stock solution of Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate in the n-octanol phase.
-
Partitioning: Mix a known volume of the n-octanol stock solution with a known volume of the aqueous phase in a flask.
-
Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) to allow for complete partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]
Alternative Method: RP-HPLC Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used to estimate logP by correlating the retention time of the compound with that of known standards with established logP values.[17][18]
Aqueous Solubility Determination
Aqueous solubility is a key determinant of a drug's bioavailability.
Protocol: Equilibrium Shake-Flask Method [19][20]
-
Sample Preparation: Add an excess amount of solid Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
Solubility Calculation: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Conclusion
This technical guide provides a comprehensive overview of the predicted physicochemical properties of Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate, grounded in established computational methodologies. While these in silico predictions offer valuable insights for initial experimental design and compound handling, they must be substantiated by rigorous experimental validation. The detailed protocols provided herein offer a clear pathway for researchers to accurately determine the melting point, boiling point, logP, and aqueous solubility of this compound, thereby facilitating its further development and application in scientific research.
References
-
AA Blocks. 2113984-36-2 | Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate. [Link]
-
Longdom Publishing. An Overview on Computational Tools for Predicting and Designing the Organic Compounds. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
ACS Publications. Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. [Link]
-
Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]
-
ResearchGate. QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices. [Link]
-
PubMed. Predicting aqueous solubility by QSPR modeling. [Link]
-
ResearchGate. Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. [Link]
-
ACS Publications. In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties. [Link]
-
arXiv. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. [Link]
-
Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]
-
Semantic Scholar. QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices. [Link]
-
Peertechz Publications. A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]
-
Bentham Science. Comparison of Predictive Ability of Water Solubility QSPR Models Generated by MLR, PLS and ANN Methods. [Link]
-
University of Alberta. Melting point determination. [Link]
-
Westlab Canada. Measuring the Melting Point. [Link]
-
MDPI. Methods for Determination of Lipophilicity. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
-
SlideShare. solubility experimental methods.pptx. [Link]
-
ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
Queensland University of Technology. reduced pressure boiling. [Link]
-
Periodica Polytechnica. An Artificial Intelligence Approach to Predict Physical Properties of Liquid Hydrocarbons. [Link]
-
Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
ResearchGate. Practical methods for the measurement of log P for surfactants. [Link]
-
University of Rochester. Purification: Distillation at Reduced Pressures. [Link]
-
University of Calgary. boiling point. [Link]
-
University of Alberta. Micro-boiling point measurement. [Link]
-
ResearchGate. ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac. [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. math.unipd.it [math.unipd.it]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. acdlabs.com [acdlabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. westlab.com [westlab.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Purification [chem.rochester.edu]
- 15. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. longdom.org [longdom.org]
- 19. researchgate.net [researchgate.net]
- 20. lup.lub.lu.se [lup.lub.lu.se]
